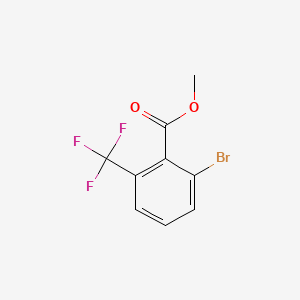
Butyric--d4 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, also known as butanoic acid, is a carboxylic acid with the structural formula CH3CH2CH2CO2H . It is a colorless and oily liquid that is soluble in ethanol, water, and ether . It is primarily used in the food industry, cosmetics, textiles, bio-energy, and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of butyric acid is C4H8O2 . The optimised structures of the template and polyamiс acid allowed to establish intermolecular non-covalent interactions during imprinting .
Chemical Reactions Analysis
Butanoic acid reacts with sodium hydroxide and produces sodium salt of butanoic acid, including water and carbon dioxide . The acid on treatment with water produces ether and acetic acid .
Physical And Chemical Properties Analysis
Butyric acid is a colorless liquid with an unpleasant odor . It has a relative density of 0.958 g cm-3, a melting point of -7 to -5 °C, and a boiling point of 164 °C .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Butyric-d4 Acid involves the deuteration of Butyric Acid.", "Starting Materials": [ "Butyric Acid", "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the preparation of sodium deuteroxide (NaOD) by reacting sodium hydroxide (NaOH) with deuterium oxide (D2O).", "Butyric Acid is then mixed with NaOD and heated to initiate the exchange of hydrogen with deuterium. This is a reversible reaction and requires the use of excess NaOD to drive the reaction to completion.", "The mixture is then neutralized with hydrochloric acid (HCl) and extracted with ether to obtain the deuterated Butyric Acid.", "The final step involves the removal of any remaining impurities and excess NaOD through distillation or chromatography." ] } | |
Numéro CAS |
1219794-99-6 |
Nom du produit |
Butyric--d4 Acid |
Formule moléculaire |
C4H8O2 |
Poids moléculaire |
92.13 |
Nom IUPAC |
2,2,3,3-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2 |
Clé InChI |
FERIUCNNQQJTOY-RRVWJQJTSA-N |
SMILES |
CCCC(=O)O |
Synonymes |
Butyric--d4 Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




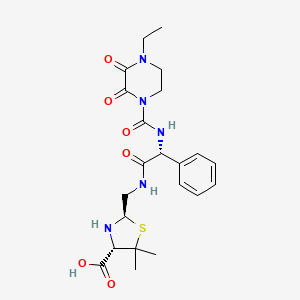

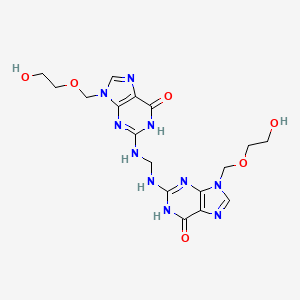
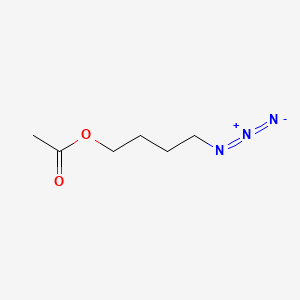
![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)

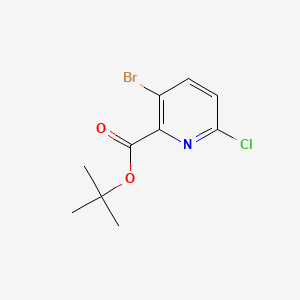
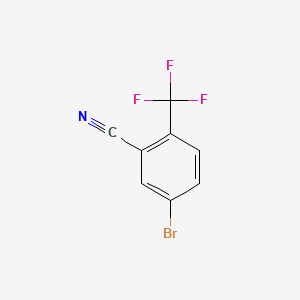
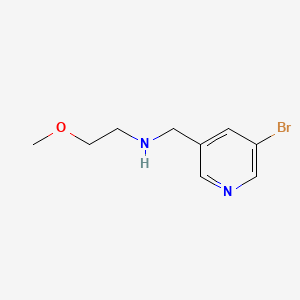
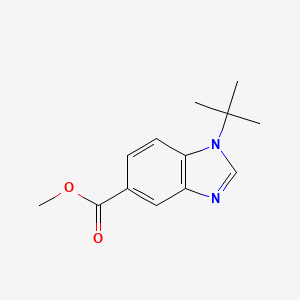
![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)
![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)
